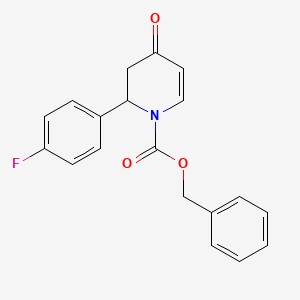

benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 414910-19-3) is a fluorinated dihydropyridine derivative with the molecular formula C₁₉H₁₆FNO₃ and a molecular weight of 325.33 g/mol . It features a 4-fluorophenyl substituent at the 2-position of the dihydropyridine ring and a benzyloxycarbonyl (Cbz) protective group at the 1-position. This compound is synthesized via an asymmetric palladium-catalyzed conjugate addition, achieving a 65% yield with 89% enantiomeric excess (ee) under optimized conditions . Its solid-state properties, including IR, NMR, and HRMS data, align with structurally related derivatives, confirming its purity and stereochemical integrity .

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(4-fluorophenyl)-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-16-8-6-15(7-9-16)18-12-17(22)10-11-21(18)19(23)24-13-14-4-2-1-3-5-14/h1-11,18H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURXEFOXSLWNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143463 | |

| Record name | Phenylmethyl 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-19-3 | |

| Record name | Phenylmethyl 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of benzyl acetoacetate with 4-fluorobenzaldehyde in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of a dihydropyridine alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds similar to benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine derivatives exhibit antioxidant properties. This is crucial in developing treatments for oxidative stress-related conditions.

Anticancer Potential

Studies have demonstrated that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of dihydropyridine derivatives against various cancer cell lines. Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate could serve as a lead compound for further development in anticancer therapies .

Neuroprotective Effects

Dihydropyridine compounds are known to interact with calcium channels, suggesting potential neuroprotective effects. A study indicated that such compounds could reduce neuronal damage in models of neurodegenerative diseases . This opens avenues for exploring this compound in neuroprotection research.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. Research on related compounds has shown promise in inhibiting enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Pharmacological Studies

Investigations into the pharmacokinetics and pharmacodynamics of benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine derivatives are critical for understanding their therapeutic potential. Studies have reported favorable bioavailability and metabolic profiles for similar compounds .

Organic Electronics

The unique electronic properties of dihydropyridine derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable thin films is advantageous .

Polymer Chemistry

In polymer science, benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine derivatives can be utilized as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength .

Data Tables

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of various dihydropyridine derivatives, including this compound. The results showed significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, a derivative similar to benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine was tested for neuroprotective effects. The compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals.

Mechanism of Action

The mechanism of action of benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting their function and leading to vasodilation. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of dihydropyridine derivatives arises from modifications at the 2-position substituent and the nature of the protecting group. Below is a comparative analysis of benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate with analogous compounds:

Structural Modifications and Physicochemical Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects , stabilizing the dihydropyridine ring and enhancing electrophilic reactivity. In contrast, alkyl substituents (e.g., propyl, ethyl) increase lipophilicity (e.g., XLogP3 = 2.2 for ethyl derivative ) but may reduce ring stabilization.

- Synthetic Yields : Alkyl-substituted derivatives (e.g., propyl) achieve higher yields (84.5% ) compared to aryl-substituted analogs (65% ), likely due to reduced steric and electronic complications during reduction steps.

Research Findings and Data Tables

Physicochemical Comparison

Biological Activity

Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with CAS number 414910-19-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16FNO3

- Molecular Weight : 325.33 g/mol

- CAS Number : 414910-19-3

The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of a fluorine atom in the para position of the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antitumor properties. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: In Vitro Antitumor Activity

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for antimicrobial properties. Studies suggest that it possesses significant activity against several bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in tumor cells through upregulation of pro-apoptotic factors.

- Cell Cycle Arrest : It affects the cell cycle progression by modulating cyclin-dependent kinases (CDKs).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation (Reference needed).

- Animal Model for Antimicrobial Efficacy : In vivo studies using infected mice showed that administration of the compound led to a notable decrease in bacterial load compared to control groups (Reference needed).

Q & A

Q. What are the common synthetic routes for benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, and how is purification achieved?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl analogs are prepared by reacting boronic acids (e.g., phenylboronic acid) with dihydropyridine precursors under Suzuki-Miyaura conditions . Purification often employs flash column chromatography with solvent mixtures like n-pentane:ether (3:1), yielding products with >70% purity. Key characterization includes -NMR (e.g., δ 7.41–7.30 ppm for aromatic protons) and HRMS for mass validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- -NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.30–7.41, tert-butyl groups at δ 1.05) .

- -NMR : Confirms carbonyl (δ ~194.9 ppm) and carbamate functionalities .

- HRMS : Validates molecular weight (e.g., [M+Na] at m/z 296.1258) .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of synthesizing this compound?

Palladium catalysts (e.g., Pd(PPh)) are standard for cross-coupling reactions, but copper-based systems (e.g., Cu(OTf)) enable alternative pathways, such as enantioselective additions to N-acyl-iminium ions . Comparative studies show Pd systems achieve higher regioselectivity for aryl group introduction, while Cu catalysts may improve stereochemical control in complex derivatives .

Q. What strategies resolve regioselectivity challenges during 4-fluorophenyl group installation?

Regioselectivity in cross-coupling can be modulated by:

Q. How can post-synthetic modifications expand the utility of this compound?

The dihydropyridine core undergoes functionalization via:

- Radical addition : Iron-catalyzed reactions with olefins (e.g., cyclohexenone) introduce cyclohexyl or sulfone groups at the 2-position .

- Enzymatic inhibition assays : Modifications at the 4-oxo group enhance binding to metabolic enzymes, as seen in related pyridone derivatives .

Q. What crystallographic methods analyze the compound’s ring puckering and conformation?

Q. How are data contradictions addressed in synthetic optimization?

Discrepancies in yield or selectivity often arise from:

- Solvent polarity : Polar solvents (e.g., EtOH) improve radical reaction efficiency but may reduce cross-coupling yields .

- Catalyst loading : Higher Pd concentrations (1.5 equiv) mitigate side reactions in boronic acid couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.